4-Bromo-2-methyl-1-(phenylsulfonyl)-1H-benzo[d]imidazole
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Overview
Description
4-Bromo-2-methyl-1-(phenylsulfonyl)-1H-benzo[d]imidazole is a benzimidazole derivative. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties
Preparation Methods
The synthesis of 4-Bromo-2-methyl-1-(phenylsulfonyl)-1H-benzo[d]imidazole typically involves the condensation of o-phenylenediamine with formic acid or equivalent reagents to form the benzimidazole core Industrial production methods often employ optimized reaction conditions to maximize yield and purity, such as using specific catalysts and solvents to facilitate the reactions .
Chemical Reactions Analysis
4-Bromo-2-methyl-1-(phenylsulfonyl)-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove or alter functional groups.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles, leading to the formation of different derivatives
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Bromo-2-methyl-1-(phenylsulfonyl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects .
Comparison with Similar Compounds
Similar compounds include other benzimidazole derivatives such as:
2-Substituted benzimidazoles: Known for their antimicrobial activities.
Piperazinyl benzimidazoles: Possess antifungal properties comparable to ketoconazole.
4-Bromo-2-methyl-1-(phenylsulfonyl)-1H-benzo[d]imidazole stands out due to its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C14H11BrN2O2S |
---|---|
Molecular Weight |
351.22 g/mol |
IUPAC Name |
1-(benzenesulfonyl)-4-bromo-2-methylbenzimidazole |
InChI |
InChI=1S/C14H11BrN2O2S/c1-10-16-14-12(15)8-5-9-13(14)17(10)20(18,19)11-6-3-2-4-7-11/h2-9H,1H3 |
InChI Key |
VEBPAUTZDZVUSB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(N1S(=O)(=O)C3=CC=CC=C3)C=CC=C2Br |
Origin of Product |
United States |
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